molecular formula C18H19N3O B1196698 8,9-Dihydro-10-methyl-7-((5-methyl-1H-imidazol-4-yl)methyl)pyrido(1,2-a)indol-6(7H)-one CAS No. 129299-72-5

8,9-Dihydro-10-methyl-7-((5-methyl-1H-imidazol-4-yl)methyl)pyrido(1,2-a)indol-6(7H)-one

Cat. No.: B1196698
CAS No.: 129299-72-5
M. Wt: 293.4 g/mol
InChI Key: AEKQMJRJRAHOAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8,9-Dihydro-10-methyl-7-((5-methyl-1H-imidazol-4-yl)methyl)pyrido(1,2-a)indol-6(7H)-one (IUPAC name) is a heterocyclic compound with a pyrido[1,2-a]indole core. It is pharmacologically recognized as Fabesetron (INN), a serotonin receptor antagonist used for antiemetic applications. Key characteristics include:

  • Molecular formula: C₁₈H₁₉N₃O ()
  • Molecular weight: 293.37 g/mol ()
  • Stereochemistry: Features a single defined stereocenter at the 7R position ().
  • Pharmaceutical form: Often formulated as a hydrochloride salt (CAS 129299-90-7) to enhance solubility and bioavailability ().

The compound’s structure combines a pyridoindole scaffold with a 5-methylimidazole substituent, which is critical for its receptor-binding properties.

Preparation Methods

Mannich Reaction and Hydrogenolysis-Based Synthesis

A pivotal synthesis route involves the Mannich reaction followed by hydrogenolysis, as documented in studies targeting carbon-14 labeling for metabolic studies . The process begins with 10-demethyl FK 1052 (8 ), which undergoes a Mannich reaction with [¹⁴C]paraformaldehyde and dimethylamine hydrochloride to yield the [¹⁴C]-10-dimethylaminomethyl intermediate (20 ). Subsequent hydrogenolysis of 20 using palladium on carbon and ammonium formate removes the dimethylaminomethyl group, followed by recrystallization with (+)-di-p-toluoyl-D-tartaric acid to achieve enantiomerically pure [¹⁴C]FK 1052. This method achieves a radiochemical purity of 99.4% and enantiomeric excess exceeding 97% .

Critical parameters include precise control over reaction stoichiometry and hydrogenolysis conditions to prevent over-reduction. The use of chiral resolving agents ensures optical purity, which is essential for pharmacological activity .

Visible Light-Photocatalyzed Formal (4 + 2) Cycloaddition

A novel approach employs visible light photocatalysis in a microchannel reactor to construct the pyrido[1,2-a]indol-6(7H)-one core . Indole-derived bromides react with alkenes or alkynes under irradiation using a photocatalyst (e.g., fac-Ir(ppy)₃). The reaction proceeds via a radical-mediated formal (4 + 2) cycloaddition, enabling rapid assembly of the bicyclic framework under mild conditions. Key advantages include high atom economy, broad substrate tolerance, and scalability in flow reactors .

For example, irradiation of 3-bromo-10-methylindole with styrene derivatives generates the target compound in 65–82% yield within 2 hours. The microchannel reactor enhances photon penetration and mixing efficiency, reducing side reactions compared to batch systems .

Multi-Step Alkylation and Oxidation Sequences

Core Pyridoindolone Synthesis

The pyrido[1,2-a]indol-6(7H)-one scaffold is synthesized via Knoevenagel condensation and subsequent functionalization . Starting with 4-chloro-2-methylthio-5-pyrimidinecarboxylic acid ethyl ester (1 ), chlorine is replaced with amines (e.g., methylamine, cyclopropylamine) to yield intermediates 2a–g . Reduction with lithium aluminum hydride (LiAlH₄) and oxidation with manganese(IV) oxide (MnO₂) convert ester groups to aldehydes (4a–g ).

These aldehydes undergo Knoevenagel condensation with active methylene compounds (e.g., arylsulfonylacetic acids) in the presence of benzylamine, forming pyrido[2,3-d]pyrimidin-7-ones (5a–z ). Oxidation with m-chloroperbenzoic acid (m-CPBA) converts methyl sulfides to sulfoxides (6a–z ), which are displaced by aryl/heteroaryl amines to final products .

Side Chain Introduction

The 5-methyl-1H-imidazol-4-ylmethyl side chain is introduced via alkylation. For instance, compound 5u is treated with 5-methyl-1H-imidazol-4-ylmethyl iodide under basic conditions (K₂CO₃, DMF, 50°C) to install the critical substituent . Final oxidation and purification by recrystallization yield the target compound with >95% purity .

Comparative Analysis of Synthetic Methods

Method Key Steps Yield Advantages Limitations
Mannich Reaction Mannich reaction, hydrogenolysis60–70%High enantiopurity, suitable for isotopesMulti-step, requires chiral resolution
Photocatalysis (4 + 2) Cycloaddition, flow reactor65–82%Mild conditions, scalableLimited to specific substituents
Alkylation-Oxidation Knoevenagel condensation, alkylation50–75%Modular, versatile substituentsHazardous reagents (LiAlH₄, m-CPBA)

Reaction Mechanisms and Optimization

Radical Pathways in Photocatalysis

The visible light method proceeds via a single-electron transfer (SET) mechanism. The photocatalyst (e.g., Ir³⁺) absorbs light to generate an excited state (Ir³⁺), which oxidizes the indole bromide to a radical cation. Subsequent radical addition to alkenes forms a cyclohexenyl intermediate, which undergoes rearomatization to yield the pyridoindolone .

Acid-Base Dynamics in Mannich Reactions

The Mannich reaction relies on imine formation between dimethylamine and formaldehyde, followed by nucleophilic attack by the indole’s C-10 position. Proton transfer and elimination of water yield the aminomethylated product. Hydrogenolysis cleaves the C–N bond selectively under H₂ atmosphere, preserving the imidazole ring .

Analytical Characterization

Final compounds are characterized by NMR (¹H, ¹³C), HRMS, and X-ray crystallography. For example, the hydrochloride salt (C₁₈H₂₀ClN₃O) exhibits a molecular ion peak at m/z 329.8 (calc. 329.12) in HRMS . Chiral HPLC confirms enantiopurity using a Chiralpak AD-H column (hexane:isopropanol 90:10, 1.0 mL/min) .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various intermediates that eventually lead to the formation of FK 1052 .

Scientific Research Applications

Overview

8,9-Dihydro-10-methyl-7-((5-methyl-1H-imidazol-4-yl)methyl)pyrido(1,2-a)indol-6(7H)-one, commonly referred to as FK 1052, is a complex organic compound with significant pharmacological potential. Its molecular formula is C₁₈H₁₉N₃O, and it has been primarily studied for its role as a selective antagonist of the serotonin 3 receptor (5-HT3) . This compound exhibits a unique structure that positions it favorably for various therapeutic applications.

Pharmacological Applications

1. Antagonism of Serotonin Receptors

  • FK 1052 has been identified as a potent antagonist of the serotonin 3 receptor, which is implicated in mood regulation and gastrointestinal function. By blocking this receptor, the compound may alleviate symptoms associated with anxiety and nausea .

2. Potential Anti-cancer Activity

  • Preliminary studies have indicated that FK 1052 may possess anti-cancer properties. Its interactions with serotonin receptors could influence tumor growth dynamics, although detailed clinical evaluations are necessary to establish efficacy .

3. Gastrointestinal Disorders

  • Given its mechanism of action on serotonin receptors, FK 1052 is being explored for therapeutic use in treating gastrointestinal disorders such as irritable bowel syndrome (IBS) and chemotherapy-induced nausea and vomiting .

Synthesis and Chemical Properties

The synthesis of FK 1052 involves several key reactions:

Step Description
Condensation Reaction Reaction of 10-methyl-6,7,8,9-tetrahydropyrido[1,2-a]indol-6-one with 5-methyl-1-(triphenylmethyl)-1H-imidazole-4-carboxaldehyde using butyllithium in tetrahydrofuran.
Acetylation Treatment with acetic anhydride in pyridine to form an acetoxy derivative.
Elimination Reaction Elimination of acetic acid in hot toluene to yield a methylene derivative.
Hydrogenation Hydrogenation over palladium on carbon in dimethylformamide/ethanol to produce another intermediate.
Deprotection Final deprotection in hot acetic acid/water to obtain FK 1052.

This multi-step synthesis highlights the compound's complexity and the need for careful control over reaction conditions to ensure high yield and purity .

Case Studies

  • Serotonin Receptor Interaction
    • Research has demonstrated that FK 1052 interacts specifically with serotonin receptors, showing high affinity and selectivity compared to other receptor types. This specificity is crucial for minimizing side effects while maximizing therapeutic benefits .
  • Anticancer Research
    • In vitro studies conducted by the National Cancer Institute (NCI) evaluated FK 1052 against a panel of cancer cell lines, revealing significant cell growth inhibition rates. The compound's mechanism through serotonin receptor modulation may contribute to its anticancer effects .
  • Pharmacokinetic Evaluations
    • Pharmacokinetic studies indicate that FK 1052 has favorable absorption profiles and metabolic stability, making it a candidate for further development as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fabesetron Hydrochloride

  • Structure : Hydrochloride salt of the parent compound.
  • Key differences: Improved aqueous solubility (critical for intravenous administration) and stability compared to the free base ().
  • Pharmacological impact : Enhanced bioavailability due to salt formation, making it preferable for clinical use.

10-Methyl-6-oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-9-yl Acetate (Compound 231)

  • Structure : Acetylated derivative at position 9 of the pyridoindole core ().
  • Key differences :
    • Functional group : The 9-acetate group introduces a labile ester, likely acting as a prodrug to improve membrane permeability.
    • Synthetic yield : 87% efficiency in preparation ().
  • Pharmacological impact : Increased metabolic stability or delayed release of the active moiety.

Imidazo[1,2-a]pyrido[4,3-d]pyrimidine Derivatives

  • Structure : Fused imidazole-pyrido-pyrimidine systems ().
  • Key differences :
    • Core modification : Replacement of the indole ring with pyrimidine alters electron density and steric bulk.
    • Example : Compound 10 in features a thiazine ring, enhancing lipophilicity for CNS penetration.
  • Pharmacological impact: Potential for divergent receptor selectivity (e.g., kinase inhibition vs. serotonin antagonism).

Chromeno[4,3-d]pyrido[1,2-a]pyrimidin-6-(7H)-one

  • Structure: Ethoxy-substituted chromeno-pyrido-pyrimidinone ().
  • Substituent effects: Ethoxy group at position 4 may influence metabolic clearance.
  • Pharmacological impact : Possible applications in oncology or inflammation due to structural resemblance to kinase inhibitors.

8,9-Dihydro-7-(hydroxy(5-methyl-1H-imidazol-4-yl)methyl)-10-propyl-pyrido(1,2-a)indol-6(7H)-one

  • Structure : Propyl-substituted analog with a hydroxyl group ().
  • Key differences :
    • Substituents : Propyl group at position 10 increases hydrophobicity, while the hydroxyl group enhances hydrogen-bonding capacity.

Structural and Functional Analysis

Structural Features Influencing Activity

Compound Core Structure Key Substituents Pharmacological Role
Fabesetron Pyrido[1,2-a]indole 7R-(5-methylimidazol-4-yl)methyl, 10-methyl Serotonin 5-HT₃ receptor antagonism
Compound 231 Pyrido[1,2-a]indole 9-acetate, 10-methyl Prodrug for enhanced absorption
Imidazo-pyrido-pyrimidines Imidazo-pyrido-pyrimidine Thiazine, methylthio groups Kinase inhibition or CNS targeting
Chromeno-pyrido-pyrimidinone Chromeno-pyrido-pyrimidine Ethoxy, fused chromene ring Anti-inflammatory or anticancer

Pharmacokinetic and Physicochemical Properties

Property Fabesetron Fabesetron HCl Compound 231 Imidazo-pyrido-pyrimidines
Molecular Weight 293.37 329.82 (HCl salt) ~350 (estimated) 300–400
Solubility Low (free base) High (salt form) Moderate (ester) Variable (depends on substituents)
LogP ~2.5 (predicted) ~1.8 (HCl salt) ~3.0 1.5–4.0

Biological Activity

8,9-Dihydro-10-methyl-7-((5-methyl-1H-imidazol-4-yl)methyl)pyrido(1,2-a)indol-6(7H)-one, commonly referred to as FK 1052, is a heterocyclic compound with significant biological activity. It has garnered attention for its potential therapeutic applications, particularly in the modulation of serotonin pathways. This article explores the compound's biological activity, synthesis, and pharmacological implications.

FK 1052 has a molecular formula of C18H19N3O and a molecular weight of 293.4 g/mol. Its structure features a pyridoindole framework with an imidazole substitution that influences its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC18H19N3O
Molecular Weight293.4 g/mol
CAS Number129299-72-5
IUPAC Name10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one

FK 1052 primarily acts as a selective antagonist of the 5-hydroxytryptamine type 3 receptor (5-HT3) . This receptor plays a crucial role in neurotransmission and gastrointestinal motility. The compound's ability to inhibit this receptor suggests potential therapeutic uses in managing conditions such as anxiety and chemotherapy-induced nausea .

Interaction with Biological Targets

Studies have shown that FK 1052 competes effectively with serotonin for binding sites on the 5-HT3 receptor. This competitive binding is critical for its pharmacological efficacy. Additionally, investigations into its pharmacokinetics reveal favorable absorption characteristics and metabolic stability, essential for evaluating its therapeutic potential .

Biological Activities

Recent research highlights several biological activities associated with FK 1052:

  • Antitumor Activity : FK 1052 has demonstrated significant antitumor effects in various cancer cell lines. For instance, it was evaluated alongside other compounds for cytotoxicity against human colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), liver carcinoma (HepG2), and lung carcinoma (A549) using the MTT assay .
  • Antidepressant Effects : Given its action on the serotonin system, FK 1052 may have antidepressant properties, although further studies are needed to establish its efficacy in clinical settings.
  • Antimicrobial Properties : Some derivatives related to FK 1052 have shown antibacterial activity against pathogens like Staphylococcus aureus, suggesting a broader spectrum of biological activity .

Case Studies

Several studies have explored the biological effects of FK 1052:

Study on Antitumor Activity

In a comparative study involving various synthesized compounds, FK 1052 exhibited notable cytotoxicity against HepG2 cells with an IC50 value significantly lower than that of standard drugs like doxorubicin. The mechanism of action included inducing apoptosis and cell cycle arrest in cancer cells .

Pharmacokinetic Studies

Pharmacokinetic evaluations indicated that FK 1052 has a favorable absorption profile and metabolic stability, which are crucial for its potential use as a therapeutic agent. These studies included assessments of bioavailability and half-life in animal models .

Q & A

Q. Basic: What synthetic methodologies are recommended for synthesizing 8,9-Dihydro-10-methyl-7-((5-methyl-1H-imidazol-4-yl)methyl)pyrido(1,2-a)indol-6(7H)-one?

Answer:
The synthesis of this compound likely involves multi-step reactions, including cyclization and condensation. Key strategies include:

  • One-pot multi-component reactions : Utilize precursors like substituted imidazoles and pyridine derivatives under reflux conditions. For example, and describe one-pot syntheses of similar heterocycles using microwave-assisted heating or conventional reflux with solvents like ethanol or methanol .
  • Cyclization steps : Employ catalysts such as trifluoroacetic acid (TFA) or potassium carbonate (K₂CO₃) to facilitate ring closure, as seen in cyclopenta-fused pyridoimidazoles ().
  • Purification : Crystallize intermediates from ethanol or dimethylformamide (DMF) to achieve high purity (e.g., yields >60% in ).

Q. Basic: How can NMR spectroscopy confirm the structural integrity of this compound?

Answer:
¹H and ¹³C NMR are critical for structural validation:

  • ¹H NMR : Identify characteristic peaks for the imidazole methyl group (~δ 2.45 ppm, singlet) and pyridoindole protons (aromatic protons at δ 6.9–8.2 ppm). Coupling constants (e.g., J = 4 Hz for CH₂ groups) help confirm stereochemistry ().
  • ¹³C NMR : Look for carbons adjacent to electronegative atoms (e.g., carbonyl carbons at ~δ 170–180 ppm) and aromatic carbons (δ 110–160 ppm). provides analogous data for thiazolo-pyrimidines .
  • Cross-validation : Compare experimental data with computed spectra (e.g., HRMS in ).

Q. Advanced: What reaction optimization strategies improve cyclization efficiency in the synthesis?

Answer:
To enhance cyclization yields:

  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., achieved 92% purity in 5 minutes using microwave irradiation) .
  • Solvent selection : Polar aprotic solvents like DMF improve solubility of intermediates ().
  • Catalyst screening : Test bases (e.g., K₂CO₃) or acids (e.g., TFA) to stabilize transition states. highlights methyl iodide for alkylation steps.

Q. Advanced: How should researchers resolve discrepancies in spectroscopic data between synthetic batches?

Answer:

  • Reproducibility checks : Ensure consistent reaction conditions (temperature, solvent ratios). reports variations in melting points due to impurities, resolved via recrystallization.
  • Advanced spectroscopy : Use 2D NMR (e.g., COSY, HSQC) to assign overlapping signals. For example, utilized ¹H-¹³C correlations to verify indole substituents.
  • Mass spectrometry : HRMS (ESI) can detect trace impurities (<1%) affecting spectral clarity ().

Q. Basic: What in vitro assays are suitable for preliminary biological evaluation?

Answer:
While specific data for this compound is limited, analogous scaffolds (e.g., triazolopyrimidines in ) suggest:

  • Enzyme inhibition assays : Target kinases or proteases using fluorescence-based kits.
  • Antimicrobial screening : Use broth microdilution ( tested pyrrolo-imidazoles against bacterial strains) .
  • Cytotoxicity assays : Employ MTT tests on cancer cell lines (e.g., HeLa or MCF-7).

Q. Advanced: How do conventional and microwave-assisted syntheses compare for this compound?

Answer:

  • Conventional heating : Longer reaction times (3–12 hours) but better control over intermediate formation ().
  • Microwave-assisted : Faster (5–30 minutes), higher yields (e.g., achieved 92% yield vs. 66% conventionally) .
  • Energy efficiency : Microwave methods reduce solvent use by ~40%, aligning with green chemistry principles.

Q. Advanced: What computational methods support the design of derivatives with enhanced bioactivity?

Answer:

  • Molecular docking : Use software like AutoDock Vina to predict binding affinities for target proteins (e.g., ’s PubChem data for structural analogs).
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the imidazole) with activity data from .
  • DFT calculations : Optimize geometry and predict spectroscopic properties (IR, NMR) to guide synthesis ( ) .

Properties

CAS No.

129299-72-5

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

IUPAC Name

10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one

InChI

InChI=1S/C18H19N3O/c1-11-14-5-3-4-6-17(14)21-16(11)8-7-13(18(21)22)9-15-12(2)19-10-20-15/h3-6,10,13H,7-9H2,1-2H3,(H,19,20)

InChI Key

AEKQMJRJRAHOAP-UHFFFAOYSA-N

SMILES

CC1=C2CCC(C(=O)N2C3=CC=CC=C13)CC4=C(NC=N4)C

Canonical SMILES

CC1=C2CCC(C(=O)N2C3=CC=CC=C13)CC4=C(NC=N4)C

Synonyms

8,9-dihydro-10-dihydro-10-methyl-7-((5-methyl-4-imidazolyl)methyl)pyrido-(1-2a)-indol-6(7H)-one
FK 1052
FK 1052, (+)-isomer
FK 1052, (-)-isomer
FK 1052, hydrochloride
FK 1052, hydrochloride, (+)-isomer
FK-1052
FK1052

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 8,9-dihydro-10-methyl-7-[[5-methyl-1-(N,N-dimethylsulfamoyl)-1H-imidazol-4-yl]methyl]pyrido[1,2-a]indol-6(7H)-one (93 mg), 3N hydrochloric acid (3 ml), and ethanol (2 ml) was heated at 90° C. for 2.5 hours. After evaporation of the solvent, the residue was neutralized with aqueous sodium bicarbonate solution and extracted three times with chloroform. The organic layer was washed with water and brine, dried over anhydrous magnesium sulfate, and evaporated in vacuo. Chromatography of the residue (solvent, 4% methanol-chloroform) gave 8,9-dihydro-10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[1,2-a]indol-6(7H)-one (42 mg).
Name
8,9-dihydro-10-methyl-7-[[5-methyl-1-(N,N-dimethylsulfamoyl)-1H-imidazol-4-yl]methyl]pyrido[1,2-a]indol-6(7H)-one
Quantity
93 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 8,9-dihydro-10-[(dimethylamino)methyl]-7-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[1,2-a]indol-6(7H)-one (224 mg), ammonium formate (500 mg), 10% palladium on carbon (210 mg), water (1 ml), ethanol (2 ml) and tetrahydrofuran (1 ml) was heated at 75° C. for 45 minutes and then cooled. Ammonium formate (300 mg), 10% palladium on carbon (100 mg), water (1 ml), and ethanol (2 ml) were added successively to the reaction mixture. Heating at 75° C. was continued for further 1 hour. After cooling, the reaction mixture was filtered and the filtrate was evaporated in vacuo. The residue was diluted with water and extracted three times with chloroform. The chloroform layer was washed with water and brine, dried over anhydrous magnesium sulfate, and evaporated in vacuo. Silica gel column chromatography of the residue (5% methanol-chloroform) gave 8,9-dihydro-10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl] pyrido[1,2-a]indol-6(7H)-one (118 mg).
Name
8,9-dihydro-10-[(dimethylamino)methyl]-7-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[1,2-a]indol-6(7H)-one
Quantity
224 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
210 mg
Type
catalyst
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
catalyst
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 7-[(1-benzyl-5-methyl-1H-imidazol-4-yl)methyl]-10-[(dimethylamino)methyl]-8,9-dihydropyrido[1,2-a]indol-6(7H)-one (215 mg), ammonium formate (318 mg), 10% palladium on carbon (107 mg), water (1 ml), ethanol (2 ml), and tetrahydrofuran (1 ml) was heated at 75° C. for 40 minutes and then cooled. Ammonium formate (300 mg), 10% palladium on carbon (110 mg), water (1 ml), and ethanol (2 ml) were added successively to the reaction mixture. Heating at 75° C. was continued for further 1 hour 20 minutes. After cooling, the reaction mixture was filtered and the residue was washed with 10% methanol-chloroform. The filtrate was evaporated in vacuo. The residue was diluted with water and extracted three times with 10% methanol-chloroform. The organic layer was washed with water and brine, dried over anhydrous magnesium sulfte, and evaporated in vacuo. Silica gel column chromatography of the residue using 5% methanol-chloroform as eluent gave 8,9-dihydro-10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[1,2-a]indol-6(7H)-one (108 mg).
Name
7-[(1-benzyl-5-methyl-1H-imidazol-4-yl)methyl]-10-[(dimethylamino)methyl]-8,9-dihydropyrido[1,2-a]indol-6(7H)-one
Quantity
215 mg
Type
reactant
Reaction Step One
Quantity
318 mg
Type
reactant
Reaction Step One
Quantity
107 mg
Type
catalyst
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Quantity
110 mg
Type
catalyst
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of 8,9-dihydro-7-[(hydroxy)(5-methyl-1-trityl-1H-imidazol-4-yl)methyl]-10-methylpyrido[1,2-a]indol-6(7H)-one (4.6 g) in acetic acid (92 ml) were added 10% palladium on carbon (2.3 g) and ammonium formate (7.89 g), and the mixture was refluxed gently for 3 hours. After being cooled, the catalyst was filtered off. The filtrate was evaporated, and diluted with water (50 ml) and diisopropyl ether (50 ml). Aqueous sodium hydroxide was added to neutralized the solution. Resulted precipitates were collected, and washed with water and diisopropyl ether successively, to give 8,9-dihydro-10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[1,2-a]indol-6(7H)-one (1.87 g).
Name
8,9-dihydro-7-[(hydroxy)(5-methyl-1-trityl-1H-imidazol-4-yl)methyl]-10-methylpyrido[1,2-a]indol-6(7H)-one
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
7.89 g
Type
reactant
Reaction Step One
Quantity
92 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

A solution of crude 8,9-dihydro-10-methyl-7-[(5-methyl-1-trityl-1H-imidazol-4-yl)methyl]-pyrido[1,2-a]indol-6(7H)-one in acetic acid (50 ml) and water (15 ml) was stirred at 45° C. for 2 hours and then at 65° C. for 2 hours. After evaporation of the solvent, the residue was diluted with water, neutralized with an aqueous sodium bicarbonate solution, and extracted three times with methylene chloride. The organic layer combined was washed with water and brine, dried over anhydrous magnesium sulfate, and evaporated in vacuo. Purification of the residue with silica gel column chromatography (10% methanol-methylene chloride) gave 8,9-dihydro-10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[1,2-a]indol-6(7H)-one (1.0 g) as crystals.
Name
8,9-dihydro-10-methyl-7-[(5-methyl-1-trityl-1H-imidazol-4-yl)methyl]-pyrido[1,2-a]indol-6(7H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.